molecular formula C13H11ClFNO4S3 B2776393 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1797884-88-8

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No. B2776393
CAS RN: 1797884-88-8
M. Wt: 395.86
InChI Key: DLDZSTBWXYHKLB-UHFFFAOYSA-N
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Description

The compound “1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine” is a complex organic molecule that contains several functional groups. It has a three-membered azetidine ring, which is a type of heterocycle. The molecule also contains two sulfonyl groups attached to a chlorothiophene and a fluorophenyl group .


Molecular Structure Analysis

The molecule contains an azetidine ring, which is a strained three-membered ring. This could potentially make the molecule more reactive. The sulfonyl groups are electron-withdrawing, which could affect the reactivity of the molecule .

Scientific Research Applications

Lead Optimization in Antithrombotic Agents

The compound 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is related to a class of sulfonamide derivatives that have been explored for their potential in medical applications. A notable study in this area is the lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor, which is crucial for antithrombotic effects. This research demonstrated the significance of shifting from 5-chlorothienyl to benzyl sulfonamides to enhance potency in platelet aggregation assays. Although azetidines showed a higher clearance compared to piperidines, both classes were effective in inhibiting ADP-induced platelet aggregation, indicating their potential as antithrombotic agents (Bach et al., 2013).

Synthesis of Fluorine-Containing Heterocycles

Another study explored the synthesis of fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes, utilizing a process that enables the creation of new precursors of fluorinated four-membered rings. This includes the use of azetidines as intermediates, showcasing the versatility of such compounds in synthesizing novel heterocyclic structures with potential pharmacological applications (Laporte et al., 2015).

Anticonvulsant and Cerebrovasodilatory Effects

Research on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, closely related to the chemical structure , has shown that these compounds exhibit significant anticonvulsant activities. Particularly, sulfones with halo substituents displayed the highest activity, suggesting the therapeutic potential of such derivatives in treating convulsive disorders and enhancing cerebral blood flow without inducing excessive diuresis (Barnish et al., 1981).

Applications in Nicotinic Acetylcholine Receptor Binding

The compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a derivative within the same chemical family, has been investigated for its binding properties to nicotinic acetylcholine receptors (nAChR). This research highlights the potential of azetidine-based compounds in developing new imaging agents for studying nAChR distribution and function in the brain, contributing to the understanding of neurological diseases and potential therapeutic targets (Doll et al., 1999).

Quinolone Antibiotics Synthesis

A study on the utilization of azetidine derivatives for synthesizing new quinolone antibiotics demonstrated the potential of incorporating such structures into antibiotic development. The research showed that azetidine derivatives could be effectively introduced into the C7 position of a quinolone nucleus, leading to compounds with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the relevance of azetidine derivatives in antibiotic synthesis (Ikee et al., 2008).

Safety And Hazards

Without specific safety data or MSDS information, it’s not possible to provide detailed safety and hazard information for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve studying its physical and chemical properties, as well as its safety and environmental impact .

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO4S3/c14-12-5-6-13(21-12)23(19,20)16-7-11(8-16)22(17,18)10-3-1-9(15)2-4-10/h1-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDZSTBWXYHKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

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